molecular formula C14H24F2N2O5 B15249405 Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate

Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B15249405
M. Wt: 338.35 g/mol
InChI Key: HGWFWUNKAIXQMH-UHFFFAOYSA-N
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Description

Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate is a synthetic compound with the molecular formula C14H24F2N2O5. This compound is notable for its unique spirocyclic structure, which includes a diazaspirodecane core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate with a fluorinating agent to introduce the difluoro groups. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to isolate the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The difluoro groups and spirocyclic structure contribute to its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its difluoro groups and spirocyclic structure, which confer distinct reactivity and potential biological activity compared to similar compounds .

Biological Activity

Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate, a synthetic compound with a complex spirocyclic structure, has garnered attention in medicinal chemistry due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its interactions with biological targets, pharmacological effects, and potential therapeutic applications.

Structure and Composition

The compound is characterized by the following features:

  • Molecular Formula : C₁₄H₂₄F₂N₂O₅
  • Molecular Weight : Approximately 338.35 g/mol
  • IUPAC Name : tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate

The presence of fluorine atoms and nitrogen within its diazaspiro structure enhances its chemical reactivity, contributing to its biological activity .

Synthesis

The synthesis of tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multi-step organic reactions. These methods require sophisticated techniques in organic chemistry to ensure high purity and yield .

Research indicates that the compound may interact with specific molecular targets such as enzymes or receptors. These interactions can modulate their activity and influence cellular processes like signal transduction or metabolic pathways .

Pharmacological Studies

Preliminary studies suggest that compounds similar to tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate exhibit various biological activities:

  • Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes such as human acetylcholinesterase, which is crucial for neurotransmitter regulation .
  • Cytotoxicity : In vitro studies may reveal cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology.
  • Neuroprotective Effects : The compound could exhibit neuroprotective properties by modulating pathways involved in neurodegenerative diseases .

Comparative Analysis

A comparative analysis of structurally similar compounds highlights the unique biological profile of tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylic acidLacks fluorine substitutionDifferent biological activity profile
2-(4-Methylsulfanylbenzyl)-1-oxo-2,8-diaza-spiro[4.5]decaneContains a methylthio groupPotentially different pharmacological effects
3-(4-bromophenyl)-8-(morpholin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decaneContains bromine and morpholineVariations in solubility and reactivity

These comparisons underscore the significance of fluorination and spirocyclic structure in influencing the compound's interactions and applications in medicinal chemistry .

Example Study: Piperazine Derivatives

Research on piperazine derivatives has demonstrated their ability to inhibit human acetylcholinesterase and their potential role in treating neurodegenerative diseases such as Alzheimer's disease . The findings suggest that similar mechanisms may be applicable to tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate.

Properties

Molecular Formula

C14H24F2N2O5

Molecular Weight

338.35 g/mol

IUPAC Name

tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate;carbonic acid

InChI

InChI=1S/C13H22F2N2O2.CH2O3/c1-11(2,3)19-10(18)17-7-5-12(4-6-16-8-12)13(14,15)9-17;2-1(3)4/h16H,4-9H2,1-3H3;(H2,2,3,4)

InChI Key

HGWFWUNKAIXQMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC2)C(C1)(F)F.C(=O)(O)O

Origin of Product

United States

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